Antistaphylococcal Potency of Guanidylfungin B Compared to Guanidylfungin A and Azalomycin F₄
In a direct head-to-head comparison performed under identical broth dilution conditions (heart infusion broth, 37°C), guanidylfungin B exhibited a minimal inhibitory concentration (MIC) of 200 µg/mL against Staphylococcus aureus 209P, identical to guanidylfungin A (200 µg/mL) but substantially higher than azalomycin F₄, which required only 12.5 µg/mL to achieve the same effect [1]. This represents a 16-fold difference in potency between guanidylfungin B and azalomycin F₄, confirming that potency-based substitution is not possible.
| Evidence Dimension | MIC against Staphylococcus aureus 209P (µg/mL) |
|---|---|
| Target Compound Data | 200 µg/mL |
| Comparator Or Baseline | Guanidylfungin A: 200 µg/mL; Azalomycin F₄: 12.5 µg/mL |
| Quantified Difference | Guanidylfungin B is equipotent to guanidylfungin A; azalomycin F₄ is 16-fold more potent (12.5 vs 200 µg/mL). |
| Conditions | Broth dilution method; heart infusion broth; 37°C; 24 h incubation; inoculum 5 × 10⁵ CFU/mL. |
Why This Matters
This data set establishes that guanidylfungin B cannot be considered a potency-equivalent substitute for azalomycin F₄, while confirming its functional equivalence to guanidylfungin A for SAR studies.
- [1] Takesako, K.; Beppu, T.; Nakamura, T.; Obayashi, A. Guanidylfungin Derivatives and Their Production. U.S. Patent 4,703,128, October 27, 1987. (Table 3). View Source
